molecular formula C17H24N4O2S B2793251 N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476449-08-8

N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2793251
CAS No.: 476449-08-8
M. Wt: 348.47
InChI Key: DZGPUOFHMCIZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (CAS: 476431-49-9; C21H24N4O2S; molecular weight: 396.51 g/mol) is a 1,2,4-triazole-derived benzamide compound. Its structure features a triazole core substituted with a butan-2-ylsulfanyl group at position 5, an ethyl group at position 4, and a 4-methoxybenzamide moiety linked via a methylene bridge at position 3 .

The triazole ring contributes to hydrogen-bonding interactions, as demonstrated in similar compounds (e.g., N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide), where intra- and intermolecular N–H⋯O/S/N hydrogen bonds stabilize the crystal lattice . The 4-methoxybenzamide group enhances solubility and modulates electronic properties, which is critical for biological interactions .

Properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-5-12(3)24-17-20-19-15(21(17)6-2)11-18-16(22)13-7-9-14(23-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGPUOFHMCIZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1CC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the sec-Butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group.

    Attachment of the Methoxybenzamide Moiety: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Research indicates that N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide exhibits significant biological properties. Its structure allows it to interact with various biological targets, leading to potential therapeutic applications:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies have demonstrated its cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis in these cells .
  • Antifungal Properties : Triazole derivatives are well-known for their antifungal activities. The specific structural features of this compound may enhance its effectiveness against fungal pathogens by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation .

Case Study 1: Anticancer Evaluation

In a study focused on novel triazole derivatives, this compound was evaluated for its anticancer properties. The results indicated that the compound significantly inhibited cell growth in several cancer lines with IC50 values below 100 μM. Morphological changes consistent with apoptosis were observed upon treatment .

Case Study 2: Antifungal Screening

Another investigation assessed the antifungal activity of various triazole compounds, including N-[...]. The findings revealed that this compound exhibited potent antifungal effects against several strains of Candida spp., suggesting its potential as a therapeutic agent for fungal infections .

Mechanism of Action

The mechanism of action of N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sec-butylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxybenzamide moiety could contribute to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Nitro-substituted derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance binding to enzymes like tyrosinase or oxidoreductases.
  • Hybrid Systems : Thiazole-triazole hybrids (e.g., ) demonstrate synergistic effects in tyrosinase inhibition, achieving IC50 values in the micromolar range .

Enzyme Inhibition

  • Tyrosinase Inhibition: Compounds bearing 2-aminothiazole-triazole motifs (e.g., 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide) showed IC50 values of 0.42–1.86 µM against mushroom tyrosinase, outperforming kojic acid (IC50: 16.7 µM) . The target compound’s lack of thiazole integration suggests lower potency unless optimized.
  • Antimicrobial Activity : Schiff base analogs of 1,2,4-triazole benzamides (e.g., ) exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli. The butan-2-ylsulfanyl group in the target compound may enhance lipophilicity, improving Gram-negative bacterial penetration.

Crystallographic and Stability Data

  • Hydrogen Bonding: The crystal structure of N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide revealed dihedral angles of 84.21° between triazole and benzamide planes, stabilized by N–H⋯O/S/N interactions . Similar angular distortions in the target compound could influence binding pocket compatibility.
  • Thermodynamic Stability : DFT studies on triazole derivatives (e.g., ) suggest that exact-exchange terms in density functionals improve thermochemical accuracy (average deviation: 2.4 kcal/mol), supporting computational modeling of the target compound’s stability.

Biological Activity

N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a synthetic compound belonging to the class of triazole derivatives, characterized by its unique structural features which include a triazole ring, a methoxybenzamide moiety, and a sec-butylthio group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Overview

The compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H24N4O2S
Molecular Weight 348.47 g/mol
CAS Number 476449-08-8

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring: Synthesized through cyclization reactions involving hydrazine derivatives.
  • Introduction of the sec-butylthio Group: Achieved via nucleophilic substitution using sec-butylthiol.
  • Attachment of the Methoxybenzamide Moiety: Coupling with 4-methoxybenzoyl chloride under basic conditions.

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity. Research indicates that compounds containing triazole rings exhibit significant antifungal properties. For example, derivatives similar to this compound have shown efficacy against various fungal pathogens, making them potential candidates for antifungal drug development .

Anticancer Activity

Studies have demonstrated that triazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves interference with nucleic acid synthesis or protein function within cancer cells. Preliminary data suggest that this compound may share similar pathways leading to cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Effects

Triazole derivatives have also been associated with anti-inflammatory activities. The presence of the methoxy group in this compound may enhance its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Research findings on the biological activity of related triazole compounds can provide insights into the potential effects of this compound:

  • Antifungal Activity: A study reported that triazole derivatives exhibited significant antifungal activity against Candida species with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .
  • Cytotoxicity Against Cancer Cells: In vitro studies indicated that certain triazoles showed cytotoxic effects on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µM .
  • Anti-inflammatory Mechanisms: Research highlighted that triazole compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting a mechanism for their anti-inflammatory effects.

Q & A

Q. What are the key steps in synthesizing N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide?

The synthesis involves a multi-step approach:

Triazole Ring Formation : Cyclization of thiosemicarbazide precursors under reflux conditions (e.g., in ethanol or acetonitrile) to form the 1,2,4-triazole core .

Functionalization : Alkylation or sulfanylation at the 5-position of the triazole ring using butan-2-ylthiol, followed by introduction of the 4-methoxybenzamide group via nucleophilic substitution or amide coupling .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the final product .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. The methoxy group (~3.8 ppm in 1^1H NMR) and triazole protons (~7.5–8.5 ppm) are key diagnostic signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 407.18) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves the 3D structure, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. What preliminary biological activities have been reported for similar triazole-benzamide derivatives?

Analogous compounds exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans due to thiol-mediated enzyme inhibition .
  • Anticancer Potential : IC50_{50} values <10 µM in breast cancer (MCF-7) cells via apoptosis induction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis and predict reactivity?

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations model reaction pathways (e.g., transition states for triazole cyclization) and predict regioselectivity .
  • Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., acetonitrile vs. DMF) to enhance yield by stabilizing intermediates .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : Discrepancies in proton environments (NMR) vs. crystal packing effects (X-ray) can arise. Use variable-temperature NMR to detect dynamic processes (e.g., rotational isomerism) .
  • Complementary Techniques : Pair solid-state IR with solution-phase data to distinguish intrinsic molecular properties from crystal lattice effects .

Q. What strategies improve the compound’s solubility without compromising bioactivity?

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or pyridyl) at the benzamide para-position while retaining the triazole-thioether pharmacophore .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility (>2 mg/mL) while maintaining IC50_{50} values in cellular assays .

Q. How to design structure-activity relationship (SAR) studies for anticancer applications?

  • Key Variables : Vary substituents on the triazole (e.g., ethyl vs. phenyl) and benzamide (e.g., methoxy vs. trifluoromethyl) .
  • Assays :
    • In Vitro : MTT assays on cancer cell lines (e.g., HepG2, A549) with controls for cytotoxicity (e.g., HEK293 normal cells) .
    • Mechanistic : Flow cytometry (Annexin V/PI staining) to quantify apoptosis vs. necrosis .

Methodological Challenges & Solutions

Q. Handling air-sensitive intermediates during synthesis

  • Solution : Use Schlenk lines or gloveboxes for steps involving thiols or reactive metal catalysts (e.g., Pd/C in hydrogenation) .
  • Monitoring : Real-time FTIR tracks thiol oxidation to disulfides, requiring inert atmospheres (N2_2/Ar) .

Q. Addressing low yields in triazole cyclization

  • Optimization : Screen Brønsted acids (e.g., HCl vs. H2_2SO4_4) as catalysts; H2_2SO4_4 increases yields from 45% to 72% by protonating the thiourea intermediate .

Q. Interpreting conflicting biological data across studies

  • Standardization : Use CLSI guidelines for antimicrobial assays and normalize cytotoxicity data to cell doubling times .
  • Meta-Analysis : Compare logP values and plasma protein binding rates to explain variability in in vivo vs. in vitro efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.